molecular formula C17H15N B14431216 3-(2-Phenylethyl)quinoline CAS No. 80998-89-6

3-(2-Phenylethyl)quinoline

Cat. No.: B14431216
CAS No.: 80998-89-6
M. Wt: 233.31 g/mol
InChI Key: ORHCROWAKYYRTQ-UHFFFAOYSA-N
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Description

3-(2-Phenylethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and are commonly found in various natural products and synthetic compounds. The structure of this compound consists of a quinoline core with a phenylethyl group attached to the third position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylethyl)quinoline can be achieved through several methods. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinolines. In this method, aniline and glycerol are heated in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Skraup synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated or nitro-substituted quinolines.

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Phenylethyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, making it a potential antibacterial agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

CAS No.

80998-89-6

Molecular Formula

C17H15N

Molecular Weight

233.31 g/mol

IUPAC Name

3-(2-phenylethyl)quinoline

InChI

InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-11-15-12-16-8-4-5-9-17(16)18-13-15/h1-9,12-13H,10-11H2

InChI Key

ORHCROWAKYYRTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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